molecular formula C16H17NO4S B073981 Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate CAS No. 1233-56-3

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate

Cat. No.: B073981
CAS No.: 1233-56-3
M. Wt: 319.4 g/mol
InChI Key: RUYIDMOVZKCDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drugs .

Mode of Action

This compound interacts with its targets, FP-2 and FP-3, by forming well-defined and stable receptor-ligand interactions . The compound exhibits remarkable binding affinity against these enzymes, which is a key factor in its antimalarial potential .

Biochemical Pathways

The compound affects the biochemical pathways associated with the life cycle of the malaria parasite. By inhibiting the FP-2 and FP-3 enzymes, it disrupts the parasite’s ability to digest hemoglobin, a process crucial for its survival and proliferation . This leads to the death of the parasite and the prevention of malaria.

Pharmacokinetics

Future research should explore these properties through laboratory testing . This will provide crucial insights into the compound’s bioavailability and its potential as an antimalarial drug.

Result of Action

The result of the compound’s action is the inhibition of the malaria parasite’s life cycle, leading to its death . This makes the compound a promising candidate for the development of new antimalarial drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate typically involves the reaction of 2-phenylacetic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is unique due to its specific structural features, such as the presence of both a sulfonyl group and a phenylacetate moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYIDMOVZKCDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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